3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine
Overview
Description
(+)-Spartein Surrogate is a synthetic compound used as a chiral ligand in asymmetric synthesis. It is a derivative of sparteine, an alkaloid found in the plant species Lupinus. The compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Spartein Surrogate typically involves the modification of natural sparteine. One common method includes the reaction of sparteine with a suitable reagent to introduce the desired functional groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes. The process may also require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of (+)-Spartein Surrogate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as chromatography, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(+)-Spartein Surrogate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
(+)-Spartein Surrogate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (+)-Spartein Surrogate involves its ability to induce chirality in chemical reactions. The compound acts as a chiral ligand, coordinating with metal catalysts to form chiral complexes. These complexes facilitate the selective formation of one enantiomer over the other in asymmetric synthesis. The molecular targets and pathways involved include coordination with transition metals like palladium, copper, and rhodium.
Comparison with Similar Compounds
Similar Compounds
Sparteine: The natural alkaloid from which (+)-Spartein Surrogate is derived.
Quinine: Another chiral ligand used in asymmetric synthesis.
Cinchonidine: A chiral compound with similar applications in organic chemistry.
Uniqueness
(+)-Spartein Surrogate is unique due to its synthetic origin and tailored functional groups, which enhance its effectiveness as a chiral ligand. Unlike natural sparteine, the surrogate can be modified to improve its selectivity and reactivity in specific reactions. This makes it a versatile and valuable tool in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-13-7-10-6-11(9-13)12-4-2-3-5-14(12)8-10/h10-12H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVZGAIDVLLSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)C3CCCCN3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180933 | |
Record name | Decahydro-3-methyl-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96248-94-1, 475301-86-1 | |
Record name | Decahydro-3-methyl-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96248-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decahydro-3-methyl-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 475301-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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